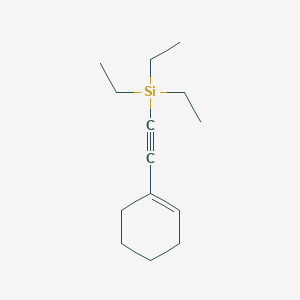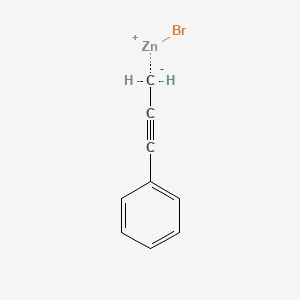
tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a sophisticated organic compound known for its unique chemical structure. This compound features a four-membered azetidine ring substituted with a hydroxy group and a tert-butyl ester functional group, making it an intriguing subject in organic chemistry and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Route 1: One common synthetic route involves the condensation of tert-butyl acetoacetate with 3-amino-2,2-dimethylpropanol, followed by cyclization. The reaction typically occurs under acidic conditions to facilitate ring closure.
Route 2: Another method includes the reduction of tert-butyl 3-(2,2-dimethylaziridin-1-yl)-3-oxopropanoate using mild reducing agents like sodium borohydride. This approach ensures the formation of the azetidine ring with desired functional groups.
Industrial Production Methods:
Industrially, the compound can be synthesized using high-pressure reactors to facilitate the cyclization step efficiently. Optimizing temperature and solvent conditions, along with continuous monitoring, ensures a high yield of pure product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or an aldehyde, depending on the oxidizing agents and conditions used.
Reduction: The azetidine ring can be reduced using catalytic hydrogenation to yield saturated amines, often used in further derivatizations.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions, leading to a variety of esters or amides with different properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, amines under basic conditions.
Major Products:
From Oxidation: Ketones, aldehydes.
From Reduction: Saturated amines.
From Substitution: Various esters and amides.
科学研究应用
Tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate finds diverse applications across several fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Used in the study of enzyme interactions due to its stable structure and reactivity.
Medicine: Investigated as a potential building block for drug development, especially in designing inhibitors targeting specific enzymes.
Industry: Utilized in the production of polymers and resins owing to its unique ring structure and functional groups.
作用机制
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the azetidine ring can engage in hydrophobic interactions. These interactions modulate enzyme activity or receptor binding, influencing cellular pathways and biological responses.
相似化合物的比较
3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
tert-Butyl 2,2-dimethyl-azetidine-1-carboxylate
3-hydroxy-2,2-dimethyl-pyrrolidine-1-carboxylate
Uniqueness:
The tert-butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate stands out due to the combination of a bulky tert-butyl ester group and a stereochemically defined hydroxy group, offering a unique set of chemical properties and reactivities.
Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable asset in both academic research and industrial applications.
By understanding the distinctive features and versatile applications of this compound, scientists and researchers can harness its full potential in advancing their work across various scientific fields
属性
IUPAC Name |
tert-butyl (3S)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPDFRFBLSJBI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CN1C(=O)OC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)



![(S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)





